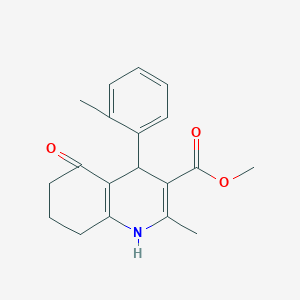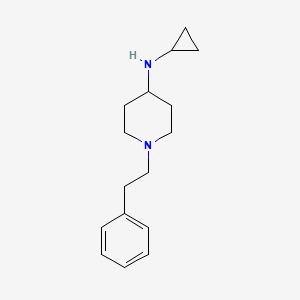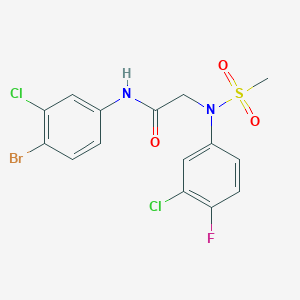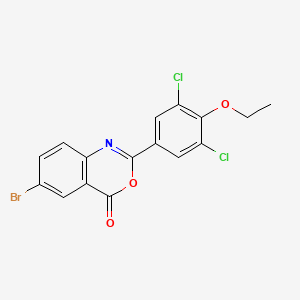![molecular formula C18H21NO2 B4885857 N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4885857.png)
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxyphenyl group attached to an ethyl chain, which is further connected to a methylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyacetophenone and 2-methylbenzoyl chloride.
Formation of Intermediate: The 4-ethoxyacetophenone undergoes a Friedel-Crafts acylation reaction with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate product.
Amidation: The intermediate product is then subjected to an amidation reaction with ammonia or an amine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be incorporated into polymers and materials to enhance their properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a bioactive compound.
Industrial Applications: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(4-ethoxyphenyl)propionamide: Similar structure but with a propionamide group instead of a benzamide group.
N-(4-ethoxyphenyl)butyramide: Similar structure but with a butyramide group instead of a benzamide group.
Uniqueness
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide is unique due to the presence of both an ethoxyphenyl group and a methylbenzamide moiety
特性
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-21-16-11-9-15(10-12-16)14(3)19-18(20)17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWRLESWRXAETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B4885783.png)
![(2R*,6R*)-2-allyl-1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4885790.png)
![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4885796.png)
![2-(Ethylsulfanyl)ethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4885798.png)

![ethyl 1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4885827.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4885830.png)

![isopropyl 2-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B4885841.png)

![3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4885865.png)
![ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate](/img/structure/B4885874.png)
